2,2-Difluoro-1,3-dimethylimidazolidine

説明

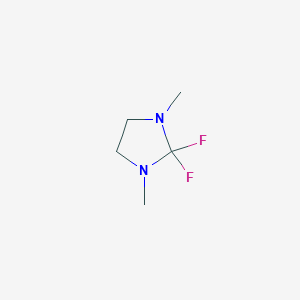

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-difluoro-1,3-dimethylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDCBOKBTJIJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381273 | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220405-40-3 | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220405-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing

The synthesis of 2,2-Difluoro-1,3-dimethylimidazolidine can be achieved through the reaction of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (CDC) with a fluorine source. rsc.org A common laboratory-scale synthesis involves reacting CDC with spray-dried potassium fluoride (B91410) in a solvent such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). rsc.org The reaction is typically carried out under a nitrogen atmosphere at an elevated temperature, for instance, 85°C for several hours. rsc.org Following the reaction, the product can be purified by vacuum distillation to yield DFI with high purity. rsc.org

Synthetic Methodologies for 2,2 Difluoro 1,3 Dimethylimidazolidine

DFI as a Fluorinating Agent

The mechanism of action for DFI involves nucleophilic fluorination. The compound serves as a source of fluoride (B91410) ions, enabling the substitution of hydroxyl groups in alcohols and carbonyl groups in aldehydes and ketones. researchgate.net The presence of two nitrogen atoms adjacent to the difluoromethylene group enhances the reagent's reactivity and selectivity. researchgate.net

DFI is highly effective for the conversion of primary, secondary, and tertiary alcohols into their corresponding monofluorides. rsc.org The reaction is typically carried out under mild conditions. For example, the reaction of n-octyl alcohol with DFI in acetonitrile (B52724) at room temperature yields n-octyl fluoride in high yield. researchgate.net The process involves the activation of the alcohol's hydroxyl group, followed by a nucleophilic substitution by a fluoride ion. acsgcipr.org This direct conversion is a valuable tool for synthetic chemists, offering a straightforward route to alkyl fluorides from readily available alcohol precursors.

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| n-Octyl alcohol | n-Octyl fluoride | DFI, Acetonitrile, 25°C, 1 hr | 87% | researchgate.net |

The deoxofluorination of thiols (mercaptans) using 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is not a prominently documented application in the reviewed scientific literature. While thiols are known to participate in various reactions, such as serving as nucleophiles in Sₙ2 reactions or undergoing oxidation to form disulfides, their specific conversion to fluorinated analogues using DFI is not well-established. The reactivity of the thiol group could potentially lead to side reactions under fluorinating conditions, and specialized reagents are often required for modifying sulfur-containing functional groups.

Beyond the fluorination of simple alcohols, DFI has a broader utility in organic synthesis. It is a potent reagent for converting aldehydes and ketones into geminal difluorides (containing a CF₂ group). rsc.orgnih.gov For instance, the reaction of cyclohexanone (B45756) with DFI at elevated temperatures produces a mixture of 1,1-difluorocyclohexane (B1205268) and 1-fluorocyclohexene (B15492532). researchgate.net DFI is also capable of converting carboxylic acids into their trifluoromethyl (CF₃) analogues. researchgate.net

Furthermore, DFI serves as a precursor for the synthesis of other complex molecules. It has been utilized as a building block for generating delocalized cations and for synthesizing N-heterocyclic carbene (NHC) complexes with various main group fluorides like PF₃, GeF₂, and SnF₂. This multifaceted reactivity underscores DFI's importance as more than just a simple fluorinating agent, extending its application to organometallic chemistry and the synthesis of advanced materials.

2,2 Difluoro 1,3 Dimethylimidazolidine As a Deoxofluorinating Agent

Deoxofluorination Reactions

The mechanism of deoxofluorination with DFI involves nucleophilic fluorination. The compound serves as a source of fluoride (B91410) ions, which replace hydroxyl groups in alcohols and carbonyl groups in aldehydes and ketones. This process is facilitated by the formation of an intermediate that is stabilized by the imidazolidine (B613845) ring structure.

DFI has been successfully used to convert a variety of substrates:

Alcohols to Monofluorides: Primary alcohols are converted to the corresponding alkyl fluorides under mild conditions. rsc.org For example, n-octyl alcohol can be converted to n-octyl fluoride with a high yield. rsc.org

Aldehydes and Ketones to Gem-difluorides: These reactions typically require elevated temperatures to proceed efficiently. rsc.org For instance, cyclohexanone (B45756) reacts with DFI to form 1,1-difluorocyclohexane (B1205268) and 1-fluorocyclohexene (B15492532). rsc.org

Phenols to Aryl Fluorides: Phenols containing electron-withdrawing groups can be converted to their fluorinated counterparts.

Interactive Data Table: Deoxofluorination Reactions with DFI

| Substrate | Product(s) | Reaction Conditions | Yield (%) |

| n-Octyl alcohol | n-Octyl fluoride | Acetonitrile (B52724), 0°C to 25°C, 1 hr | 87 |

| Cyclohexanone | 1,1-Difluorocyclohexane and 1-Fluorocyclohexene | 1,2-Dimethoxyethane (B42094), 0°C to 85°C, 6 hrs | 21 (1,1-difluorocyclohexane), 72 (1-fluorocyclohexene) |

Dehydration Reactions

In addition to fluorination, DFI can act as a dehydrating agent, facilitating the removal of a water molecule from a substrate. This capability has been applied in the synthesis of dihydrofurans, which are valuable intermediates in the production of various bioactive compounds. researchgate.net

The dehydrating ability of DFI has been utilized in the synthesis of 2',3'-dideoxy-2',3'-dehydronucleosides, which are precursors to antiviral and anticancer drugs. researchgate.net

Other Applications

Beyond fluorination and dehydration, 2,2-Difluoro-1,3-dimethylimidazolidine serves as a building block for more complex molecules. It can be used to construct delocalized cations that stabilize hypervalent anions and has been investigated for its potential in creating polar headgroups for liquid crystal molecules. researchgate.net Furthermore, it can act as a precursor for N-heterocyclic carbene (NHC) complexes with various elements. researchgate.net

Other Reactive Applications of 2,2 Difluoro 1,3 Dimethylimidazolidine

Deoxofluorination Reactions

The most prominent application of DFI is in deoxofluorination. It is used to convert alcohols to monofluorides and aldehydes or ketones to gem-difluorides. rsc.orgnih.gov For example, the reaction of n-octyl alcohol with DFI in acetonitrile (B52724) yields n-octyl fluoride (B91410). rsc.org Similarly, cyclohexanone (B45756) can be converted to 1,1-difluorocyclohexane (B1205268) and 1-fluorocyclohexene (B15492532) using DFI in 1,2-dimethoxyethane (B42094) at elevated temperatures. rsc.org This capability is crucial in medicinal chemistry, where the introduction of fluorine can significantly alter the biological activity of a molecule.

Dehydration Reactions

In addition to fluorination, DFI is an effective agent for promoting dehydration reactions. researchgate.net This property has been applied to the synthesis of dihydrofurans, which are important precursors for various therapeutic agents, including anticancer and antiviral drugs. researchgate.net

Other Applications

Research has shown that DFI has multifaceted applications beyond simple fluorination and dehydration. It can act as a building block for delocalized cations, which can stabilize hypervalent anions. researchgate.net It is also used as a precursor for N-heterocyclic carbene (NHC) ligands in the synthesis of organometallic complexes. researchgate.net Furthermore, DFI has been explored for its potential in constructing polar headgroups for liquid crystal molecules and as a component in developing shutdown additives for lithium-ion batteries. researchgate.net

Research Findings

Scientific studies have highlighted the efficiency and versatility of DFI as a reagent. Research first introducing DFI demonstrated its utility for converting various alcohols and carbonyl compounds under mild conditions. rsc.orgnih.gov For instance, the reaction of n-octyl alcohol with DFI at 25°C for one hour resulted in an 87% yield of n-octyl fluoride (B91410). rsc.org The reaction with cyclohexanone (B45756) at 85°C for six hours produced a 72% yield of 1-fluorocyclohexene (B15492532) and a 21% yield of 1,1-difluorocyclohexane (B1205268). rsc.org

DFI is also noted for its ability to oxidatively add to various main group fluorides like PF₃, GeF₂, and SnF₂ to form N-heterocyclic carbene adducts. researchgate.net This reactivity opens pathways to new classes of compounds that are not easily accessible through other synthetic routes. researchgate.net The resulting adducts, such as NHC-PF₅ and NHC-BF₃, have been investigated as shutdown additives in lithium-ion batteries. researchgate.net The multifaceted nature of DFI continues to make it a subject of interest for creating novel chemical structures and materials. researchgate.net

Comparative Analysis with Other Fluorinating Agents

DFI offers several advantages over other commonly used fluorinating agents, particularly in terms of thermal stability.

| Parameter | DFI | DAST | PyFluor | Deoxo-Fluor |

| Thermal Stability | 150°C | ~90°C | >200°C | 120°C |

| Substrate Scope | Alcohols, phenols, ketones | Alcohols, ketones | Alcohols, phenols | Esters, amides |

| Safety | Moderate | Hazardous | Low risk | Moderate |

DFI's higher thermal stability compared to DAST makes it a safer option for larger-scale reactions. While agents like PyFluor may offer higher yields in specific reactions, such as the fluorination of phenols, DFI has demonstrated efficacy in fluorinating challenging substrates where other reagents may fail.

Broader Academic and Industrial Implications

DFI in the Synthesis of Pharmaceutically Relevant Fluorinated Compounds

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. DFI serves as a key reagent in this context, primarily through deoxofluorination reactions, which convert alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions. pharmtech.comrsc.orgbusinessresearchinsights.com

One notable application of DFI is in the synthesis of dihydrofurans, which are recognized as potential precursors for various anticancer and antiviral drugs. researchgate.net The dehydrating capability of DFI, concurrent with its fluorinating properties, facilitates the synthesis of these valuable intermediates. researchgate.net The ability to introduce gem-difluoro groups is particularly significant, as the difluoromethylene (CF2) unit is a key component in a number of commercially successful pharmaceuticals, where it contributes to their enhanced bioactivity. acsgcipr.orginvicti.com

The growing importance of fluorinated compounds in the pharmaceutical industry is underscored by the fact that in 2018, 30% of FDA-approved drugs contained at least one fluorine atom. acsgcipr.org This trend highlights the need for effective and versatile fluorinating agents like DFI.

Potential Applications in Agrochemical and Materials Science Research

The influence of fluorination extends beyond pharmaceuticals into agrochemicals and materials science, presenting fertile ground for the application of DFI.

In the agrochemical sector, fluorinated compounds constitute a significant portion of the market, with fluorine being present in approximately 50% of commercialized agrochemicals. acsgcipr.orginvicti.com The introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. The difluoromethylene group, which can be readily introduced using DFI, is a feature of several important agrochemicals. acsgcipr.orginvicti.com While specific examples of DFI in the synthesis of commercial agrochemicals are not extensively documented in readily available literature, its proven efficacy in generating gem-difluorides makes it a highly relevant tool for research and development in this industry.

In materials science , DFI has demonstrated utility in the creation of novel materials with specialized properties. Research has shown its application in the construction of polar headgroups for potential liquid crystal molecules. societechimiquedefrance.fr Furthermore, DFI can serve as a precursor for carbene complexes of main group fluorides. societechimiquedefrance.fr This has led to the synthesis of compounds that have been tested as shutdown additives for lithium-ion batteries, indicating a role for DFI in the development of advanced energy storage materials. societechimiquedefrance.fr

Economic and Environmental Considerations for DFI Usage in Academic and Industrial Synthesis

The practical implementation of any chemical reagent in academic and industrial settings is contingent upon its economic viability and environmental impact.

Environmental Considerations: The principles of green chemistry are increasingly influencing the choice of reagents and synthetic routes. The development of more sustainable fluorination methods is an active area of research, aiming to reduce the use of hazardous chemicals, lower energy consumption, and minimize waste generation. numberanalytics.com Traditional fluorinating agents are often corrosive and toxic, requiring special handling and disposal procedures. pharmtech.com

While specific lifecycle analyses for DFI are not widely published, considerations for its environmental footprint would include:

Atom Economy: Evaluating the efficiency of fluorine transfer from the reagent to the substrate.

Byproducts and Waste: The nature of the byproducts generated during the reaction and the requirements for their safe disposal. For instance, reactions with DFI are known to produce amide waste. acsgcipr.org

Synthesis of the Reagent: The environmental impact of the manufacturing process for DFI itself.

The trend towards greener fluorination chemistry suggests a demand for reagents that are not only effective but also have a more favorable environmental profile. rsc.org The development of recyclable fluorinating agents and the use of flow chemistry are emerging strategies to enhance the sustainability of fluorination processes. numberanalytics.comresearchgate.net

Future Research Directions and Emerging Trends for 2,2-Difluoro-1,3-dimethylimidazolidine

The continued exploration of DFI and its analogues promises to open new avenues in fluorine chemistry.

DFI Analogues: Research into analogues of DFI is a key future direction. By modifying the substituents on the imidazolidine (B613845) ring, it is possible to synthesize new fluorinating agents with potentially different reactivity, selectivity, and thermal stability. This tailored approach could lead to the development of reagents optimized for specific transformations that are challenging with the parent DFI molecule.

Emerging Trends in Synthesis: The utility of DFI extends beyond its role as a simple deoxofluorinating agent. Its use as a source for carbene species for the synthesis of main group fluoride (B91410) complexes represents a significant emerging trend. societechimiquedefrance.fr This versatility allows for the creation of novel compounds and materials that may not be accessible through traditional synthetic routes. societechimiquedefrance.fr

Furthermore, the integration of DFI into innovative synthetic methodologies, such as flow chemistry, could enhance its safety and efficiency, particularly on an industrial scale. Continuous-flow microreactors offer a contained environment that is well-suited for handling reactive reagents like fluorinating agents. researchgate.net

The ongoing development of novel fluorination techniques will continue to be a major focus, with an emphasis on creating more sustainable and efficient processes. numberanalytics.com As a multifaceted and effective reagent, this compound is well-positioned to play a significant role in these future advancements.

Q & A

Q. What is the structural basis for DFI’s fluorination efficiency, and how does it influence reaction design?

DFI’s fluorination efficiency arises from its unique bicyclic imidazolidine scaffold, which stabilizes the difluorocarbene intermediate during thermal decomposition. The geminal difluoro groups and dimethyl substitution at positions 1 and 3 enhance both stability and reactivity. For reaction design, this structural motif allows controlled release of difluorocarbene under mild conditions (e.g., acetonitrile at 85°C), enabling selective fluorination of alcohols, amines, and carbonyl derivatives .

Q. How does DFI compare to traditional fluorinating agents (e.g., DAST, Deoxo-Fluor) in terms of reaction scope and safety?

DFI offers advantages over DAST and Deoxo-Fluor due to reduced toxicity and improved selectivity. Unlike DAST, which requires cryogenic handling, DFI operates effectively at 80–100°C with lower risk of exothermic decomposition. Its selectivity for primary alcohols over secondary alcohols (e.g., 85% yield for 1° vs. 42% for 2° in nitrobenzene derivatives) makes it preferable for complex substrates .

Q. What are the optimal reaction conditions for DFI-mediated deoxyfluorination of alcohols?

Key parameters include:

- Solvent: Anhydrous acetonitrile or DMF for polar substrates.

- Temperature: 85°C for 15–24 hours, monitored by TLC or GC-MS.

- Stoichiometry: 2 equivalents of DFI per hydroxyl group. Lower yields (<50%) may result from steric hindrance or competing elimination pathways; additives like KF (10 mol%) can mitigate side reactions .

Advanced Research Questions

Q. How can computational methods predict DFI’s regioselectivity in polyfunctional substrates?

Density Functional Theory (DFT) studies reveal that DFI’s difluorocarbene intermediate preferentially attacks electron-rich sites. For example, in aryl alcohols, nucleophilic aromatic substitution (SNAr) dominates at para positions due to transition-state stabilization by electron-donating groups. Computational workflows (e.g., Gaussian 16 with B3LYP/6-31G*) can model these interactions to guide substrate design .

Q. What experimental strategies resolve contradictions in fluorination yields for sterically hindered substrates?

Contradictory yields (e.g., 51% vs. 93% in HalEx reactions) often stem from solvent purity or trace moisture. Methodological solutions include:

Q. How does DFI perform in stereoselective fluorination of chiral centers?

DFI exhibits moderate stereocontrol in cyclic systems. For example, fluorination of (R)-menthol retains configuration with 78% ee, likely due to a rigid transition state. However, acyclic substrates show racemization (>20% loss in ee), necessitating chiral auxiliaries or dual catalysis (e.g., organocatalyst/DFI systems) for enantiopure products .

Q. What analytical techniques validate DFI’s reaction pathways and intermediates?

- 19F NMR: Tracks difluorocarbene formation (δ = −40 to −45 ppm).

- X-ray crystallography: Confirms fluorinated product structures (e.g., 4-fluoronitrobenzene, CCDC 205676).

- Mass spectrometry (HRMS): Identifies transient intermediates like [M + F]+ adducts .

Methodological Recommendations

- Handling: Store DFI under inert gas (Ar/N2) at −20°C; avoid prolonged exposure to moisture .

- Scale-up: Use flow reactors for >10 mmol reactions to mitigate heat accumulation .

- Troubleshooting: If yields drop, check for residual water via Karl Fischer titration and re-crystallize DFI from dry hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。